molecular formula C7H4N2O3 B179310 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione CAS No. 21038-63-1

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

Cat. No. B179310
CAS RN: 21038-63-1
M. Wt: 164.12 g/mol
InChI Key: LZWZQYVPLLPAGX-UHFFFAOYSA-N
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Description

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is a chemical compound with the molecular formula C7H4N2O3 . It has a molecular weight of 164.12 .


Molecular Structure Analysis

The InChI code for 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is 1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H, (H,8,9,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione is an off-white solid . It should be stored in a freezer .

Scientific Research Applications

Synthesis and Chemical Reactivity

Synthetic Methods and Chemical Properties 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione has been a cornerstone in the synthesis of various nitrogen-containing heterocycles. It's a versatile compound used in the synthesis of novel diazepine derivatives, showcasing its utility in chemical synthesis. Researchers have demonstrated methods to synthesize a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones and pyrido[2,3-e][1,4]diazepine-2,5-diones using this compound. The synthesis involves condensation reactions and offers an efficient pathway to produce these heterocyclic compounds, which are of significant interest in chemical research due to their structural complexity and potential biological activities (El Bouakher et al., 2011) (El Bouakher et al., 2013).

Reactivity and Derivative Formation The compound's reactivity has been explored in the context of creating new heterocyclic structures. It serves as a building block for forming various bis-functionalized pyrido-1,4-diazepines, indicating its significant role in structural diversity and potential for generating novel compounds with interesting properties (El Bouakher et al., 2013).

Biological Applications

Potential in Drug Discovery The structural motifs derived from 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione have been studied for their biological relevance. For instance, the synthesis of 4H-1,3-oxazines and their derivatives has garnered attention in drug discovery, particularly for their inhibitory activities against anticancer targets. These compounds are part of ongoing research to explore their potential as therapeutic agents, highlighting the biological significance of structures derived from 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione (Khramtsova et al., 2022).

properties

IUPAC Name

1H-pyrido[2,3-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3/c10-6-4-2-1-3-8-5(4)9-7(11)12-6/h1-3H,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWZQYVPLLPAGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC(=O)OC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50450778
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
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URL https://comptox.epa.gov/dashboard/DTXSID50450778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione

CAS RN

21038-63-1
Record name 3-Azaisatoic anhydride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrido[2,3-d][1,3]oxazine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50450778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2H-Pyrido[2,3-d][1,3]oxazine-2,4(1H)-dione
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Synthesis routes and methods I

Procedure details

A 100 ml. flask was charged with 2.0 g. 2-carbamylnicotinic acid* suspended in 20 ml. dimethylformamide. A 5.5 g. portion of lead tetra-acetate was added to the suspension, and the mixture was stirred at 50°-60° for 1 hour. The reaction mixture was poured into 20 ml. water; solids were separated by filtration, and 3-azaisatoic anhydride was recrystallized from dioxane, and dried in vacuo for 2 hours. The final yield of 3-azaisatoic anhydride amounted to 1.48 g., melting point 217°-219°, and represented 75 percent of theory. The structure was confirmed by elemental analysis and infrared spectroscopy.
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Synthesis routes and methods II

Procedure details

Trimethylsilylazide (89.1 ml) was added dropwise, with stirring, to a suspension of quinolinic anhydride (100.0 g) in dry chloroform (450 ml) under nitrogen. The mixture was stirred until nitrogen evolution had subsided (around 30 minutes) and then boiled under reflux with stirring for 45 minutes to give a solution. The mixture was cooled to ambient temperature and ethanol (40.0 ml) was added. The mixture was stirred for 20 minutes and a precipitate was collected by filtration and dried under vacuum overnight. The solid was stirred in cold acetonitrile (850 ml) and filtered. The filtrate was boiled under reflux for 15 minutes with stirring and then cooled in ice and filtered to give 4H-pyrido[2,3-d] [1,3]oxazine-2,4(1H)-dione, m.p. 213°-215° C. (with decomposition).
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89.1 mL
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100 g
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450 mL
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40 mL
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Synthesis routes and methods III

Procedure details

A solution of ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate (3.0 g, 9.12 mmol) in dioxane (45 mL) was treated with phosgene (1.9 M in toluene, 9.50 mL, 18.2 mmol), and the resulting mixture was heated at reflux. After 2 h, the mixture was concentrated yielding the corresponding aza-isatoic anhydride which was used without further purification. A solution of the crude anhydride (300 mg, 0.648 mmol) in tetrahydrofuran (2 mL) at 0° C. was treated with the magnesium salt of 2-amino-5-chloropyridine [2.60 mmol; freshly prepared by addition of methyl magnesium bromide (3.0 M in THF, 0.865 mL, 2.60 mmol) to 2-amino-5-chloropyridine (900 mg, 3.89 mmol) in THF (10 mL) at 0° C.]. After 17 h, the mixture was treated with a saturated aqueous solution of ammonium chloride and then partitioned between EtOAc and water. The aqueous layer was washed with EtOAc (3×) and the combined extracts were washed with water (1×), dried with sodium sulfate, and concentrated. The residue was purified by RPHPLC yielding 29 mg (9%) of the title compound as a hydrochloride salt.
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ammonium 2-[[1-(4-pyridinyl)piperidin-4-ylmethyl]amino]pyridine-3-carboxylate
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3 g
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9.5 mL
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45 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
A El Bouakher, H Laborie, M Aadil, A El Hakmaoui… - Tetrahedron letters, 2011 - Elsevier
A convenient synthesis of a series of pyrido[3,2-e][1,4]-diazepine-2,5-diones 8 and pyrido[2,3-e][1,4]diazepine-2,5-diones 9, is reported using the condensation of α-amino acid methyl …
Number of citations: 14 www.sciencedirect.com
Y Brouillette, J Martinez… - European Journal of …, 2009 - Wiley Online Library
Isatoic anhydride has attracted a great deal of attention in the last decades. Substitution of its benzene moiety by many different ring systems has given rise to a large array of analogues…
A El Bouakher, G Prie, M Aadil, M Akssira… - Tetrahedron, 2013 - Elsevier
An efficient synthesis leading to novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives is presented, using …
Number of citations: 4 www.sciencedirect.com
JI Sarmiento-Sánchez, J Montes-Avila… - Química …, 2014 - SciELO Brasil
A facile one-step synthesis of 1H-benzoxazine-2,4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 16 www.scielo.br
C Usifoh, P Igbinaduwa - Acta Poloniae Pharmaceutica, 2007 - ptfarm.pl
Prop-2-ynylamine (0.4 g, 7.2 mmol) was added to 1H-pyrido-[3, 2-d][1, 3]-oxazine-2, 4-dione 2b (1.0 g, 6.0 mmol) in dimethylformamide and treated as in the general synthetic procedure…
Number of citations: 1 www.ptfarm.pl
F Delgado-Vargas, V Wilson-Corral… - Quim. Nova, 2014 - academia.edu
A facile one-step synthesis of 1H-benzoxazine-2, 4-diones from heterocyclic anhydrides and TMSA was described. This paper determines their antimicrobial activity against nine human …
Number of citations: 0 www.academia.edu
JEE Monárrez, RIA Sepúlveda, JM Ávila, JIS Sánchez… - 2013
Number of citations: 0

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